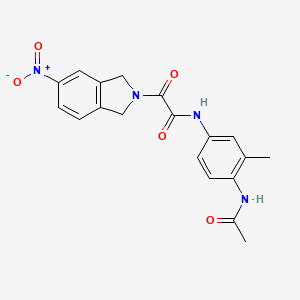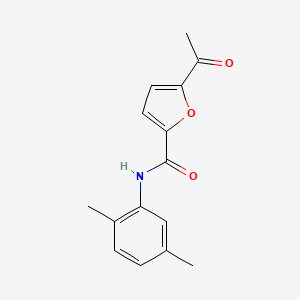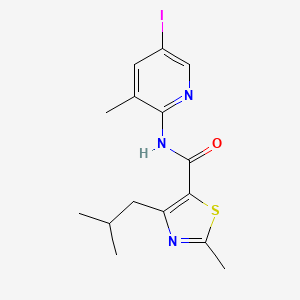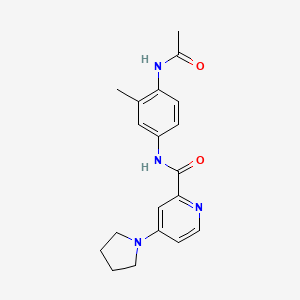![molecular formula C18H21N3O3 B7429048 Methyl 2-hydroxy-2-[1-(2-phenylpyrimidin-4-yl)piperidin-4-yl]acetate](/img/structure/B7429048.png)
Methyl 2-hydroxy-2-[1-(2-phenylpyrimidin-4-yl)piperidin-4-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-2-[1-(2-phenylpyrimidin-4-yl)piperidin-4-yl]acetate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of piperidine and pyrimidine, and it has been found to exhibit remarkable pharmacological properties.
Mécanisme D'action
The mechanism of action of Methyl 2-hydroxy-2-[1-(2-phenylpyrimidin-4-yl)piperidin-4-yl]acetate is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways.
Biochemical and Physiological Effects:
Methyl 2-hydroxy-2-[1-(2-phenylpyrimidin-4-yl)piperidin-4-yl]acetate has been shown to have several biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately apoptosis. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Methyl 2-hydroxy-2-[1-(2-phenylpyrimidin-4-yl)piperidin-4-yl]acetate in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of Methyl 2-hydroxy-2-[1-(2-phenylpyrimidin-4-yl)piperidin-4-yl]acetate. One potential direction is the development of more potent analogs of this compound with improved pharmacological properties. Another direction is the investigation of the mechanisms underlying its anti-inflammatory and analgesic properties, which may lead to the development of new therapies for chronic pain and inflammatory diseases. Additionally, the use of this compound in combination with other anticancer agents may enhance its efficacy and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of Methyl 2-hydroxy-2-[1-(2-phenylpyrimidin-4-yl)piperidin-4-yl]acetate involves the reaction of 2-phenylpyrimidine-4-carbaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with methyl chloroacetate to yield the final product.
Applications De Recherche Scientifique
Methyl 2-hydroxy-2-[1-(2-phenylpyrimidin-4-yl)piperidin-4-yl]acetate has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Propriétés
IUPAC Name |
methyl 2-hydroxy-2-[1-(2-phenylpyrimidin-4-yl)piperidin-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-18(23)16(22)13-8-11-21(12-9-13)15-7-10-19-17(20-15)14-5-3-2-4-6-14/h2-7,10,13,16,22H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEDYVAJXIFLRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCN(CC1)C2=NC(=NC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-2-(trifluoromethylsulfanyl)pyridine-3-carboxamide](/img/structure/B7428969.png)

![5-(1-Ethoxyethyl)-3-[(4-phenyl-1,2,4-triazol-3-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7428987.png)
![N-[2-(3-fluorophenoxy)propyl]-N'-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]oxamide](/img/structure/B7428995.png)




![N-(4-cyano-2-methoxyphenyl)-2-[2-methyl-3-(trifluoromethyl)piperidin-1-yl]-2-oxoacetamide](/img/structure/B7429027.png)
![3-[2-(3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7429032.png)

![N-[3-(tert-butylsulfamoyl)-4-fluorophenyl]-N'-(3-fluoro-5-methylphenyl)oxamide](/img/structure/B7429054.png)

![2-(2-nitrophenyl)sulfanyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B7429064.png)